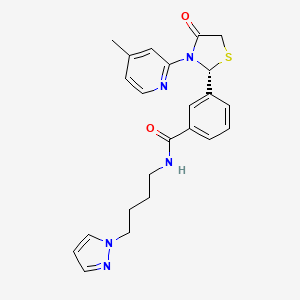
Antitumor agent-51
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitumor agent-51 is a potent compound known for its selective inhibitory effects on osteosarcoma cell growth and migration. It has shown significant bioavailability and low toxicity, making it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of Antitumor agent-51 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The process may also involve purification steps such as crystallization or chromatography to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
Antitumor agent-51 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under an inert atmosphere.
Substitution: Halogens, nucleophiles, and other reagents under specific conditions to ensure selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives depending on the nucleophile or halogen used .
Scientific Research Applications
Antitumor agent-51 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating various cancers, particularly osteosarcoma.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
Antitumor agent-51 exerts its effects by selectively inhibiting the growth and migration of osteosarcoma cells. It targets specific molecular pathways involved in cell proliferation and metastasis. The compound interacts with key proteins and enzymes, disrupting their normal function and leading to cell death. This mechanism involves the inhibition of signaling pathways such as the IL6/STAT3 and cofilin pathways .
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: A well-known antitumor agent that inhibits cell division by stabilizing microtubules.
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II.
Cisplatin: A platinum-based compound that forms DNA crosslinks, leading to apoptosis.
Uniqueness of Antitumor agent-51
This compound is unique due to its selective inhibitory effects on osteosarcoma cells and its low toxicity profile. Unlike other antitumor agents, it specifically targets pathways involved in cell migration and metastasis, making it a promising candidate for treating metastatic cancers .
Properties
Molecular Formula |
C23H25N5O2S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
3-[(2R)-3-(4-methylpyridin-2-yl)-4-oxo-1,3-thiazolidin-2-yl]-N-(4-pyrazol-1-ylbutyl)benzamide |
InChI |
InChI=1S/C23H25N5O2S/c1-17-8-11-24-20(14-17)28-21(29)16-31-23(28)19-7-4-6-18(15-19)22(30)25-9-2-3-12-27-13-5-10-26-27/h4-8,10-11,13-15,23H,2-3,9,12,16H2,1H3,(H,25,30)/t23-/m1/s1 |
InChI Key |
CPZPCICKSNXNHQ-HSZRJFAPSA-N |
Isomeric SMILES |
CC1=CC(=NC=C1)N2[C@H](SCC2=O)C3=CC(=CC=C3)C(=O)NCCCCN4C=CC=N4 |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(SCC2=O)C3=CC(=CC=C3)C(=O)NCCCCN4C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


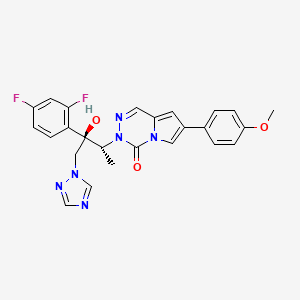
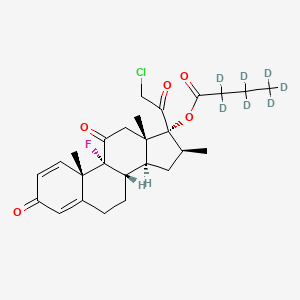
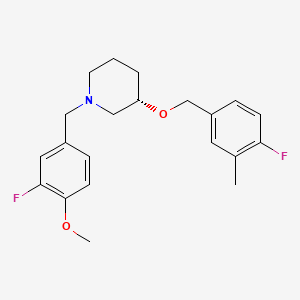
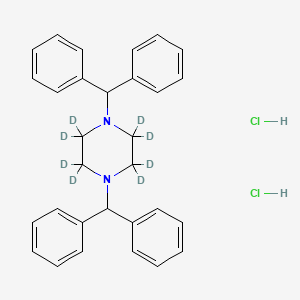
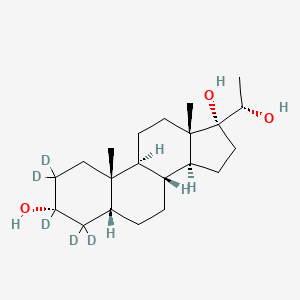
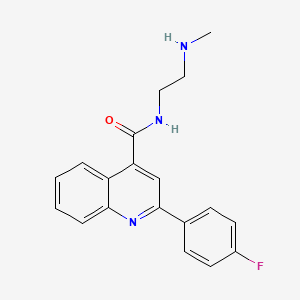
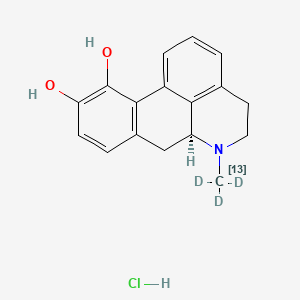
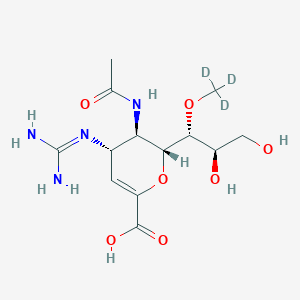
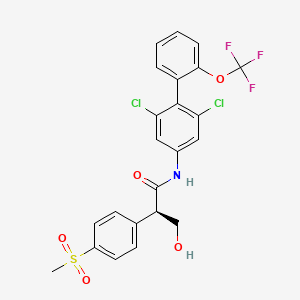
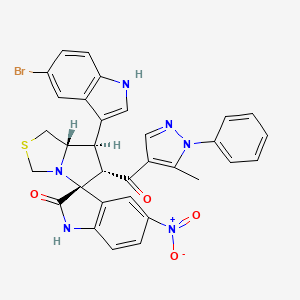
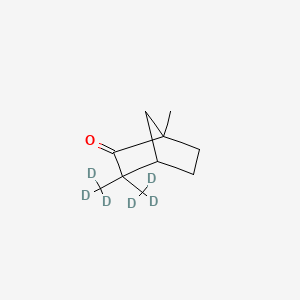
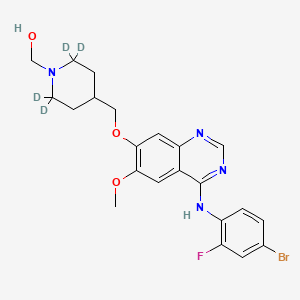
![1-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B12416912.png)

